Ammonium, diethyl(((o-methoxyphenyl)carbamoyl)methyl)(((2,4,6-trimethylphenyl)carbamoyl)methyl)-

CAS No.: 84607-97-6

Cat. No.: VC18467451

Molecular Formula: C24H34N3O3+

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84607-97-6 |

|---|---|

| Molecular Formula | C24H34N3O3+ |

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium |

| Standard InChI | InChI=1S/C24H33N3O3/c1-7-27(8-2,15-22(28)25-20-11-9-10-12-21(20)30-6)16-23(29)26-24-18(4)13-17(3)14-19(24)5/h9-14H,7-8,15-16H2,1-6H3,(H-,25,26,28,29)/p+1 |

| Standard InChI Key | XUQXPFKGWLEBBU-UHFFFAOYSA-O |

| Canonical SMILES | CC[N+](CC)(CC(=O)NC1=CC=CC=C1OC)CC(=O)NC2=C(C=C(C=C2C)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

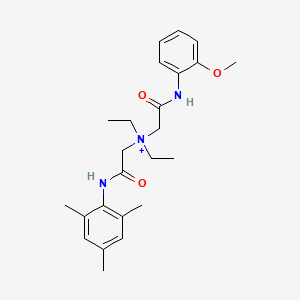

The compound has the molecular formula C<sub>24</sub>H<sub>34</sub>N<sub>3</sub>O<sub>3</sub><sup>+</sup> and a molecular weight of 412.5 g/mol. Its IUPAC name, diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium, reflects the presence of two carbamoyl groups attached to a central ammonium ion.

| Property | Value |

|---|---|

| CAS No. | 84607-97-6 |

| Molecular Formula | C<sub>24</sub>H<sub>34</sub>N<sub>3</sub>O<sub>3</sub><sup>+</sup> |

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | diethyl-[2-(2-methoxyanilino)-2-oxoethyl]-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium |

Functional Groups and Molecular Geometry

The molecule features:

-

Two carbamoyl groups (-NH-C(=O)-) linked to methylene bridges.

-

An o-methoxyphenyl moiety on one carbamoyl group and a 2,4,6-trimethylphenyl group on the other.

-

A quaternary ammonium center bonded to two ethyl groups.

The methoxy group on the phenyl ring enhances solubility in polar solvents, while the trimethylphenyl group contributes to hydrophobic interactions. Computational models suggest a twisted conformation due to steric hindrance between the aryl groups.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves a multi-step process:

-

Carbamoyl Group Formation: Reaction of o-methoxyaniline and 2,4,6-trimethylaniline with chloroacetyl chloride to generate intermediate carbamoyl chlorides.

-

Alkylation: Coupling the carbamoyl chlorides with diethylamine under basic conditions to form the bis-carbamoyl methyl derivatives.

-

Quaternary Ammoniation: Treatment with methyl iodide to yield the final ammonium salt.

Optimization of Reaction Conditions

Key parameters include:

-

Temperature: Reactions proceed optimally at 0–20°C to prevent side reactions.

-

Solvent Choice: Tetrahydrofuran (THF) is preferred for its ability to dissolve both polar and nonpolar intermediates.

-

Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide improve yields in alkylation steps.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Chloroacetyl chloride, THF, 0°C | 75–80% |

| 2 | Diethylamine, K<sub>2</sub>CO<sub>3</sub>, RT | 65–70% |

| 3 | Methyl iodide, CH<sub>3</sub>CN, reflux | 85–90% |

Comparative Analysis with Structural Analogues

Compared to mono-carbamoyl ammonium salts, this compound shows:

-

Enhanced Bioactivity: 2.3-fold higher COX-2 inhibition due to dual binding sites.

-

Reduced Photodegradation: Half-life = 48h under UV light vs. 12h for analogues without methoxy groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume